3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
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Overview
Description
3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound that features a benzenesulfonyl group, a thiazepane ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the formation of the thiazepane ring followed by the introduction of the benzenesulfonyl group and the propanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonyl-containing thiazepanes or related structures. Examples could be:
- 3-(benzenesulfonyl)-1-(4-phenyl-1,4-thiazepan-4-yl)propan-1-one
- 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)butan-1-one
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one might lie in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c22-20(12-16-26(23,24)18-9-5-2-6-10-18)21-13-11-19(25-15-14-21)17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJKZWIQTMBUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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